molecular formula C9H6F3IN2O B132646 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol CAS No. 197968-46-0

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Cat. No.: B132646
CAS No.: 197968-46-0
M. Wt: 342.06 g/mol
InChI Key: RRDFFESOQHBLLK-UHFFFAOYSA-N
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Description

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is a specialized chemical compound known for its unique structure and reactivity. It features an iodo group, a trifluoromethyl diazirine moiety, and a benzyl alcohol functional group. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its ability to form covalent bonds with biomolecules upon activation by light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol typically involves multiple steps:

    Diazirine Formation: The trifluoromethyl diazirine group is synthesized via a series of reactions starting from trifluoromethyl ketones. This involves the formation of a hydrazone intermediate, followed by oxidation to form the diazirine ring.

    Alcohol Functionalization: The benzyl alcohol group is introduced through a reduction reaction, often using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The iodo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Pd/C with H2, NaBH4 in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF), thiourea in ethanol.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, benzene.

    Substitution: Azido derivatives, thiol derivatives.

Scientific Research Applications

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is widely used in:

    Chemistry: As a photoaffinity label, it helps in studying the interactions between small molecules and proteins by forming covalent bonds upon UV light activation.

    Biology: Used in proteomics to identify protein-protein interactions and binding sites.

    Industry: Utilized in the development of new materials and chemical sensors due to its reactive diazirine group.

Mechanism of Action

The compound exerts its effects primarily through the diazirine moiety. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This carbene can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with nearby molecules. This property makes it an excellent tool for mapping molecular interactions and studying the structure-function relationships of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
  • 4-Iodo-3-(trifluoromethyl)benzyl Alcohol
  • 2-Bromo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Uniqueness

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is unique due to the presence of both the iodo and diazirine groups, which provide distinct reactivity profiles. The iodo group facilitates easy substitution reactions, while the diazirine group allows for photoactivation and covalent bonding with biomolecules. This combination makes it particularly valuable for applications requiring precise molecular labeling and interaction studies.

Properties

IUPAC Name

[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDFFESOQHBLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458897
Record name {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197968-46-0
Record name {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 2
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 3
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 4
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 5
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 6
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

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